2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid
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Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes both amino and sulfonic acid groups, making it versatile in chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the final product. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity .
For the synthesis of 3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid, a diazotization reaction is employed. This involves the reaction of aniline derivatives with nitrous acid, followed by coupling with sulfonic acid derivatives. The reaction conditions include maintaining a low temperature to prevent decomposition and ensure high yield .
Industrial Production Methods
Industrial production of these compounds involves large-scale reactors with precise control over reaction parameters. The use of catalysts and continuous monitoring of reaction conditions ensures consistent quality and high yield. The final products are purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, forming corresponding oxides and ketones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, oxides, and reduced amines, which have applications in dyes, pharmaceuticals, and polymers .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Utilized in the formulation of pharmaceuticals and as a diagnostic reagent.
Industry: Applied in the production of dyes, pigments, and as an additive in lubricants and surfactants[][7].
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways, particularly those involving oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(2-hydroxyethyl)amino]ethanol
- 3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid
Uniqueness
The unique combination of amino and sulfonic acid groups in this compound provides it with distinct reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical properties .
Properties
CAS No. |
69459-42-3 |
---|---|
Molecular Formula |
C33H39N7O12S2 |
Molecular Weight |
789.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C27H24N6O9S2.C6H15NO3/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;8-4-1-7(2-5-9)3-6-10/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);8-10H,1-6H2 |
InChI Key |
KQFJUHZUIXDQCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)O)OC.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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